3-Iodothioanisole
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several methods, such as the tert-Butyl hydroperoxide-initiated radical cyclization of 2-alkynylthioanisoles with sulfinic acids, leading to the formation of benzothiophenes . Additionally, the iodine(III)-catalyzed cycloaddition reaction for the construction of oxazoles and the Pd/Cu-catalyzed coupling followed by electrophilic cyclization to form 3-iodoindoles are relevant to the synthesis strategies that could be applied to 3-iodothioanisole. These methods demonstrate the potential for creating complex iodine-containing organic structures, which could be adapted for the synthesis of 3-iodothioanisole.
Molecular Structure Analysis
The molecular structure of 3-iodothioanisole can be inferred from the structural analysis of similar compounds. For example, the synthesis of 3-iodoindoles involves the formation of a C-N bond and subsequent iodination . The electrophilic cyclization of thiobutenynes to form 3-iodothiophenes also provides insights into the molecular structure and reactivity of iodine-containing heterocycles, which could be similar to the structure of 3-iodothioanisole.
Chemical Reactions Analysis
The chemical reactivity of iodine-containing compounds is highlighted in several studies. For instance, the electrophilic cyclization reactions and the iodine(III)-catalyzed cycloaddition demonstrate the versatility of iodine in facilitating the formation of new rings and bonds. These reactions are crucial for understanding the potential chemical behavior of 3-iodothioanisole in various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of iodo compounds can be complex. The synthesis and some properties of sulfate esters and sulfamates of iodothyronines provide an example of how iodine can affect the physical properties and reactivity of a molecule. The identification and quantification of 3-iodothyronamine metabolites also show how iodine-containing compounds can be metabolized and modified in biological systems, which could be relevant for the study of 3-iodothioanisole's properties.
Scientific Research Applications
Hemodynamic Effects in Potential Heart Donors
- Study Objective : Assessing the effects of tri-iodothyronine (T3) and methylprednisolone on the hemodynamics of potential heart donors.
- Key Findings : The administration of T3 did not significantly impact the cardiac output or heart retrieval rate in potential donors, suggesting no acute effect on cardiovascular function in this context (Venkateswaran et al., 2009).
Metabolic Syndrome Research
- Study Objective : Investigating the potential of 3-iodothyronamine (T1AM) as an antiobesity drug.
- Key Findings : T1AM exhibits properties that profoundly impact energy metabolism, indicating its potential utility in treating metabolic disturbances like obesity and neurodegenerative disorders (Rutigliano et al., 2020).
Effects on Thyroid Function
- Study Objective : Exploring the effects of 3-T1AM on thyroid function and the hypothalamic-pituitary-thyroid (HPT) axis.
- Key Findings : Repeated administration of 3-T1AM decreased thyroidal mRNA content related to thyroid hormone synthesis, suggesting a direct impact on the thyroid gland without involving the HPT axis (Schanze et al., 2017).
Neuroprotective and Anticonvulsant Effects
- Study Objective : Investigating the potential neuroprotective and anticonvulsant effects of 3-iodothyroacetic acid (TA1), a T3 metabolite.
- Key Findings : TA1 demonstrated anticonvulsant activity and protected neurons from excitotoxic damage, indicating its potential for clinical use in neurological disorders (Laurino et al., 2018).
Developmental Toxicity Studies
- Study Objective : Comparing the developmental toxicities of pentachloroanisole (PCA) and pentachlorophenol (PCP) using zebrafish as a model.
- Key Findings : The study indicated that both PCA and PCP can cause morphological deformities and potentially affect thyroid hormone levels and pathways, with PCP showing significantly higher developmental toxicity compared to PCA (Cheng et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-iodo-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZIDJUDNEVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443800 | |
Record name | 3-Iodothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodothioanisole | |
CAS RN |
130416-73-8 | |
Record name | 3-Iodothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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